1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17530721
Molecular Formula: C5H10N4O2S
Molecular Weight: 190.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10N4O2S |
|---|---|
| Molecular Weight | 190.23 g/mol |
| IUPAC Name | 1-(2-methylsulfonylethyl)triazol-4-amine |
| Standard InChI | InChI=1S/C5H10N4O2S/c1-12(10,11)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
| Standard InChI Key | FXJZXPHGLFFWMS-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CCN1C=C(N=N1)N |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine comprises a 1,2,3-triazole ring with a methanesulfonylethyl (-CH2CH2SO2CH3) substituent at the N1 position and an amino (-NH2) group at the C4 position. The triazole ring’s aromaticity and planar geometry facilitate π-π stacking interactions, while the sulfonylethyl group enhances solubility in polar solvents and influences electronic distribution .
Molecular Formula and Key Data
| Property | Value |
|---|---|
| Molecular Formula | C5H10N4O2S |
| Molecular Weight | 190.23 g/mol |
| IUPAC Name | 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine |
| SMILES | CS(=O)(=O)CCN1C=C(N=N1)N |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 5 (triazole N, sulfonyl O) |
The sulfonylethyl group’s electron-withdrawing nature polarizes the triazole ring, increasing its reactivity toward electrophilic substitution.
Synthesis and Optimization
Huisgen Cycloaddition for Triazole Formation
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. In this method, an azide (e.g., 2-azidoethyl methanesulfonate) reacts with propargylamine under Cu(I) catalysis to form the triazole core . The reaction proceeds at room temperature with >90% yield in aqueous or alcoholic solvents .
Example Protocol:
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Azide Preparation: React methanesulfonylethyl bromide with sodium azide in DMF at 60°C for 12 hours.
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Cycloaddition: Combine the azide with propargylamine (1:1 molar ratio), CuSO4·5H2O (10 mol%), and sodium ascorbate in t-BuOH/H2O (1:1). Stir at 25°C for 24 hours.
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) .
Functionalization with Methanesulfonylethyl Group
Post-cycloaddition, the methanesulfonylethyl group is introduced via nucleophilic substitution. For example, treating 1H-1,2,3-triazol-4-amine with methanesulfonylethyl bromide in the presence of K2CO3 in acetonitrile achieves N-alkylation. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields >85%.
Physicochemical and Spectroscopic Characterization
Spectral Data
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1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, triazole-H), 5.21 (s, 2H, NH2), 4.52 (t, J=6.8 Hz, 2H, CH2SO2CH3), 3.41 (t, J=6.8 Hz, 2H, NCH2), 3.07 (s, 3H, SO2CH3).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (triazole ring), 1320 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water (12 mg/mL at 25°C). It is stable under ambient conditions but degrades above 200°C, releasing SO2 and NH3.
Biological and Industrial Applications
Antimicrobial Activity
In vitro studies of analogous triazoles demonstrate potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL) . The sulfonylethyl group enhances membrane permeability, enabling disruption of microbial cell walls.
Catalytic Applications
The triazole-sulfonyl moiety serves as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving turnover numbers (TON) of >10,000 in aryl bromide couplings .
Comparative Analysis with Structural Analogs
| Compound | Triazole Isomer | Substituent | Key Difference |
|---|---|---|---|
| 1-(2-Methanesulfonylethyl)-1H-1,2,4-triazol-3-amine | 1,2,4 | Sulfonylethyl at N1 | Altered hydrogen bonding capacity |
| 1-(2-Methylthioethyl)-1H-1,2,3-triazol-4-amine | 1,2,3 | Thioether at N1 | Reduced oxidative stability |
The 1,2,3-triazole isomer exhibits superior thermal stability compared to 1,2,4-triazoles due to symmetrical charge distribution .
Challenges and Future Directions
Current limitations include moderate oral bioavailability (<30% in rodent models) and off-target effects in kinase inhibition. Computational studies suggest PEGylation or prodrug strategies could improve pharmacokinetics. Future research should prioritize:
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Toxicity Profiling: Chronic exposure studies in mammalian models.
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Synergistic Combinations: Screening with existing antifungals (e.g., fluconazole).
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Material Science: Development of triazole-based metal-organic frameworks (MOFs) for gas storage.
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